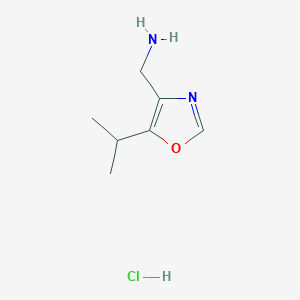

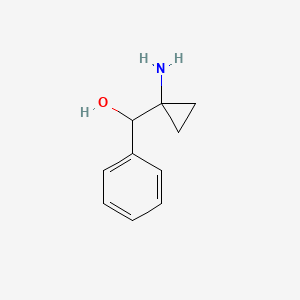

(1-Aminocyclopropyl)(phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Aminocyclopropyl)(phenyl)methanol” is a chemical compound with the molecular formula C10H13NO . It is not intended for human or veterinary use and is used for research purposes only.

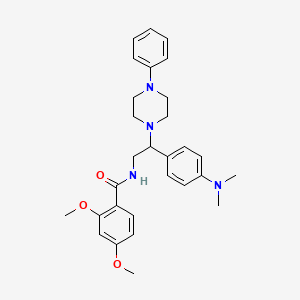

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

“(1-Aminocyclopropyl)(phenyl)methanol” has a molecular weight of 163.22 . It is a powder at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

"(1-Aminocyclopropyl)(phenyl)methanol" and its derivatives have been employed in organic synthesis, showcasing their utility in constructing complex molecular architectures. For instance, studies have demonstrated their role in the reaction behavior of cyclopropylmethyl cations, where these compounds undergo transformations leading to functionalized allene and alkyne derivatives through oxidative elimination processes (Honda et al., 2009). Furthermore, the palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates, using these aminocyclopropyl methanols, highlights a strategic approach to synthesizing oxazolidinones with high selectivity, guiding the nitrogen nucleophile effectively (Shintani et al., 2011).

Catalysis and Chemical Transformations

These compounds have also found applications in catalysis, particularly in processes involving the reduction of nitro aromatic compounds and the catalytic oxidation of secondary alcohols. For example, "(2-Pyridyl)phenyl methanol" has been highlighted as a reagent for the metal-free reduction of nitro aromatic compounds, facilitating a domino process that integrates reduction and conjugate addition steps (Giomi et al., 2011). Additionally, the use of methanol as a hydrogen source and C1 synthon in N-methylation of amines and transfer hydrogenation of nitroarenes underlines the compound's versatility in promoting environmentally friendly reactions (Sarki et al., 2021).

Photocatalysis and Light-Induced Reactions

The enantioselective [2 + 2] photocycloaddition via iminium ions, catalyzed by sensitizing chiral Brønsted acid, demonstrates another innovative application. This process involves derivatives of "(1-Aminocyclopropyl)(phenyl)methanol" in catalytic enantioselective reactions under visible light irradiation, opening new avenues in photoredox catalysis and the synthesis of complex organic molecules with high enantiomeric excess (Pecho et al., 2021).

Material Science and Biomembrane Studies

In material science, the impact of methanol on lipid dynamics has been studied, providing insights into the role of solvents in biomembrane and proteolipid research. The findings suggest methanol's significant influence on the structure-function relationship associated with bilayer composition, which is crucial for understanding cell survival and protein reconstitution in biological systems (Nguyen et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 1-aminocyclopropane-1-carboxylic acid (acc), interact with enzymes like acc deaminase . This enzyme plays a crucial role in the ethylene biosynthesis pathway in plants .

Mode of Action

Acc, a structurally similar compound, is known to interact with acc deaminase, an enzyme that catalyzes the conversion of acc to ammonia and α-ketobutyrate . This interaction affects the production of ethylene, a plant hormone that regulates various physiological processes .

Biochemical Pathways

Acc, a related compound, is involved in the ethylene biosynthesis pathway . Ethylene biosynthesis begins with S-adenosyl-L-methionine (S-AdoMet) and ACC as precursors, and the main enzymes catalyzing this pathway are SAdoMet synthetase (SAM), ACC synthase (ACS), and ACC oxidase (ACO) .

Result of Action

Acc, a related compound, is known to influence plant physiology through polyamine production and gene expression modulation . It also strengthens the plant’s antioxidant system and promotes growth .

Action Environment

It is known that environmental factors can significantly impact the production and utilization of similar compounds, such as methanol .

Propriétés

IUPAC Name |

(1-aminocyclopropyl)-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYNKHFSOBSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(C2=CC=CC=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminocyclopropyl)(phenyl)methanol | |

CAS RN |

67997-54-0 |

Source

|

| Record name | (1-aminocyclopropyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2802186.png)

![2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2802187.png)

![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2802190.png)

![6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline](/img/structure/B2802192.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2802196.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2802198.png)

![8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802201.png)